molecular formula C13H19N3O B2572881 8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1410106-45-4

8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B2572881
CAS No.: 1410106-45-4
M. Wt: 233.315
InChI Key: NTZYYLZRJHTCOB-UHFFFAOYSA-N
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Description

8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol, commonly known as DMPO, is a stable free radical scavenger that has been widely used in scientific research. It is a bicyclic heterocyclic compound that has a unique structure, making it an effective tool in various fields of research.

Scientific Research Applications

Synthesis Techniques and Applications

  • Diastereoselective Synthesis : A study highlighted the diastereoselective transformation of certain azetidin-2-ones into novel bicyclic gamma-lactams via intramolecular trapping of N-acyliminium intermediates. This synthesis approach could open pathways to new bicyclic structures with potential applications in medicinal chemistry and drug design (Dekeukeleire, D’hooghe, & de Kimpe, 2009).

  • Cationic Oligomerization : Another study explored the cationic oligomerization of bicyclic oxalactam, leading to the discovery of a unique oligomerization process. Such findings contribute to the understanding of polymer chemistry and could have implications for developing new polymeric materials (Hashimoto & Sumitomo, 1984).

  • Metabolite Identification : Research on the human metabolism of a related compound identified novel metabolites, shedding light on metabolic pathways and potentially informing the development of drugs with improved pharmacokinetic profiles (Penner et al., 2010).

  • Fungicidal Activities : The synthesis and evaluation of derivatives for their fungicidal activities demonstrate the potential agricultural applications of compounds related to 8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol. Such research could lead to the development of new fungicides to protect crops (Hu, Zheng, Ruan, & Ding, 2008).

Properties

IUPAC Name

8-(4,6-dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-8-5-9(2)15-13(14-8)16-10-3-4-11(16)7-12(17)6-10/h5,10-12,17H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTZYYLZRJHTCOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C3CCC2CC(C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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